molecular formula C23H23NO5 B2513641 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one CAS No. 938026-06-3

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2513641
CAS No.: 938026-06-3
M. Wt: 393.439
InChI Key: BZPRAWKNKCXUJP-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
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Biological Activity

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one, with CAS number 938026-06-3, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C23H23NO5C_{23}H_{23}NO_5 and a molecular weight of 393.4 g/mol. Its structure features a furochromene core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antioxidant Activity : Compounds with furochromene structures have been shown to possess significant antioxidant properties. For instance, studies have demonstrated that derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in various metabolic processes. Research on related compounds has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties : Some furochromene derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). This activity is particularly relevant for developing treatments for inflammatory conditions .

Case Studies

Several studies highlight the biological activities of similar compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of various coumarin derivatives, revealing that certain substitutions led to enhanced activity. For example, compounds with electron-donating groups displayed increased efficacy in scavenging free radicals, with IC50 values as low as 2.07 μM .
CompoundIC50 (μM)
4a2.07
4b2.25
4c2.29
Trolox2.30
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of furochromene derivatives against oxidative stress-induced cell death in neuronal cell lines. The study found that these compounds could significantly reduce cell death and improve cell viability under oxidative stress conditions .

The biological activities of this compound may be attributed to:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Interaction : Molecular docking studies suggest that the compound may interact with active sites of AChE and COX enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition.
  • Modulation of Signaling Pathways : Preliminary data indicate that furochromenes can modulate signaling pathways related to inflammation and apoptosis, further contributing to their therapeutic potential.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)-8-methylfuro[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-4-27-16-8-6-15(7-9-16)19-20-21(29-22(19)24-11-12-26-3)17-13-14(2)5-10-18(17)28-23(20)25/h5-10,13,24H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPRAWKNKCXUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=C3C=C(C=C4)C)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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